molecular formula C9H10ClNO B055468 1-(4-Amino-3-chlorophenyl)propan-1-one CAS No. 116686-87-4

1-(4-Amino-3-chlorophenyl)propan-1-one

Cat. No. B055468
M. Wt: 183.63 g/mol
InChI Key: QVDMTGXLOMEWHJ-UHFFFAOYSA-N
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Description

“1-(4-Amino-3-chlorophenyl)propan-1-one” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is an amino alcohol that consists of a 3-chlorophenyl group attached to a propan-1-ol chain with an amino group at the alpha position .


Synthesis Analysis

The synthesis of this compound has been characterized by various instrumental analytical methods such as single-crystal X-ray Diffraction (XRD), Fourier Transform Raman (FT-Raman), Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR), and Ultraviolet-visible (UV–Vis) spectroscopy .


Molecular Structure Analysis

The molecular structure of “1-(4-Amino-3-chlorophenyl)propan-1-one” has been analyzed using X-ray crystallography . The crystallographic data show that at room temperature, it has a monoclinic structure with P21/c space group, and four molecules per unit cell .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 185.65 . It is a solid at room temperature and has a melting point of 84-87 degrees Celsius .

Safety And Hazards

When handling “1-(4-Amino-3-chlorophenyl)propan-1-one”, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

1-(4-amino-3-chlorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO/c1-2-9(12)6-3-4-8(11)7(10)5-6/h3-5H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVDMTGXLOMEWHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363938
Record name 1-(4-Amino-3-chlorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Amino-3-chlorophenyl)propan-1-one

CAS RN

116686-87-4
Record name 1-(4-Amino-3-chlorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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